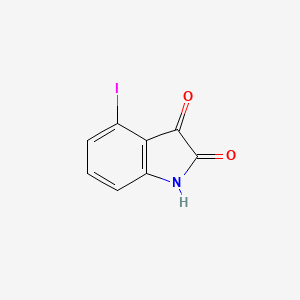

4-Iodoindoline-2,3-dione

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-iodo-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYWOXCHAPWQNFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)I)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442857 | |

| Record name | 4-Iodoindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20780-75-0 | |

| Record name | 4-Iodoisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20780-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodoindoline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational Aspects and Research Trajectory of 4 Iodoindoline 2,3 Dione

Contextualization within the Indoline-2,3-dione Chemical Class

4-Iodoindoline-2,3-dione is a member of the indoline-2,3-dione chemical class, also commonly known as isatin (B1672199) derivatives. nist.gov The core structure of this class is 1H-indole-2,3-dione, a bicyclic molecule where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring containing two ketone groups at positions 2 and 3. smolecule.comhmdb.ca This structural framework imparts a unique reactivity profile, making indoline-2,3-diones versatile building blocks in organic synthesis. scielo.br

Compounds in this class are characterized by their electrophilic dione (B5365651) moiety, which readily undergoes various chemical transformations. smolecule.com These reactions include condensation with amines and alcohols, reduction of the carbonyl groups, and participation in cyclization reactions to form more complex heterocyclic systems. smolecule.com The versatility of the isatin scaffold has led to its extensive use in the synthesis of a wide array of heterocyclic compounds. scielo.br

This compound is specifically a halogenated derivative, featuring an iodine atom attached to the 4-position of the indoline (B122111) ring system. This substitution significantly influences the compound's chemical and physical properties, including its lipophilicity and reactivity, making it a subject of interest in medicinal chemistry and materials science. smolecule.comcymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 20780-75-0 |

| Molecular Formula | C₈H₄INO₂ |

| Molecular Weight | 273.03 g/mol |

| Synonyms | 4-Iodoisatin, 4-Iodo-1H-indole-2,3-dione |

Data sourced from multiple chemical suppliers and databases. chemscene.comsynquestlabs.comsigmaaldrich.comchemsrc.comaccelachem.comchemscene.com

Historical Development of Research on Halogenated Indoline-2,3-diones

The parent compound, isatin (1H-indole-2,3-dione), was first isolated in 1841 through the oxidation of indigo. scielo.br This discovery paved the way for extensive research into its chemical properties and synthetic utility. The introduction of halogens, such as iodine, onto the isatin scaffold marked a significant advancement in the field.

Historically, the synthesis of halogenated indoline-2,3-diones was not achieved by direct halogenation of the parent isatin molecule. mdpi.com Instead, these derivatives were typically prepared by first introducing the halogen atom onto the corresponding precursor molecules, which were then cyclized to form the desired halogenated isatin. mdpi.com For instance, halogenated phthalic anhydrides could be converted into halogenated indane-1,3-diones, which are related structures. mdpi.com Another established method involves the Sandmeyer process, which starts with an appropriate aromatic amine. ijrrjournal.com

The development of synthetic methods for halogenated isatins, including this compound, has been driven by the unique properties these compounds exhibit. The presence of a halogen atom can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and reactivity in chemical syntheses. Research has shown that halogenated isatins are valuable intermediates in the synthesis of more complex molecules, including those with potential pharmacological applications. For example, 5-bromoisatins have been used in palladium-catalyzed Suzuki cross-coupling reactions to form arylated derivatives. scielo.br

Current Research Landscape and Emerging Directions

Current research on this compound and other halogenated indoline-2,3-diones is vibrant and multifaceted, with significant efforts in organic synthesis and medicinal chemistry. smolecule.comcymitquimica.com The compound serves as a crucial building block for creating more complex molecular architectures. lookchem.com

A key area of investigation is the use of this compound in transition metal-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions. mdpi.com These reactions allow for the introduction of various substituents at the 4-position, leading to the synthesis of novel isatin derivatives with diverse functionalities. mdpi.com For instance, researchers have explored the synthesis of disubstituted isatins from 5-iodoindoline-2,3-dione using a heterogeneous palladium catalyst. mdpi.com

In medicinal chemistry, halogenated indoline-2,3-diones are being investigated for a range of potential therapeutic applications. The isatin scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with multiple biological targets. mdpi.com Studies have shown that the introduction of a halogen atom can enhance the biological activity of isatin derivatives. juniperpublishers.com For example, some halogenated isatin derivatives have demonstrated promising antiproliferative activity against cancer cell lines. mdpi.comnih.gov The iodine atom in this compound can increase the compound's lipophilicity, which may influence its interaction with biological membranes and target proteins. cymitquimica.com

Emerging research directions include the development of novel synthetic methodologies that are more efficient and environmentally friendly. mdpi.com There is also growing interest in the synthesis of hybrid molecules that combine the indoline-2,3-dione core with other pharmacologically active moieties to create new therapeutic agents. nih.govmdpi.com For example, indolinedione-coumarin hybrids have been synthesized and evaluated for their antimicrobial properties. nih.gov

Table 2: Selected Research Applications of Halogenated Indoline-2,3-diones

| Application Area | Research Focus |

| Organic Synthesis | Development of novel cross-coupling reactions. mdpi.com |

| Synthesis of complex heterocyclic compounds. scielo.br | |

| Medicinal Chemistry | Design of novel anticancer agents. mdpi.comnih.gov |

| Exploration of antimicrobial properties. cymitquimica.comnih.gov | |

| Development of enzyme inhibitors. mdpi.com | |

| Materials Science | Investigation of properties for organic electronics. smolecule.com |

Synthetic Methodologies for 4 Iodoindoline 2,3 Dione and Its Derivatives

Strategies for Direct Iodination of Indoline-2,3-dione

Direct iodination of the pre-formed indoline-2,3-dione (isatin) ring system is a challenging yet desirable approach for the synthesis of 4-iodoindoline-2,3-dione. However, the literature more commonly describes methods where iodination occurs concurrently with the formation of the isatin (B1672199) ring from an indole (B1671886) precursor. One such approach involves the use of a catalytic amount of iodine (I₂) with tert-butyl hydroperoxide (TBHP) as a stoichiometric oxidant to synthesize isatins from 2′-aminoacetophenones. When a stoichiometric amount of iodine is employed in this reaction, iodoisatins can be obtained. This process is believed to proceed through a sequence of iodination, Kornblum oxidation, and amidation in a one-pot reaction organic-chemistry.orgorganic-chemistry.org.

Another method utilizes N-iodosuccinimide (NIS) in combination with 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO) for the direct oxidation of indoles to isatins. Mechanistic studies suggest that this reaction proceeds via an intermediary 3-iodoindole, which is then oxidized to the corresponding isatin researchgate.netlookchem.com. While these methods provide access to iodinated isatins, achieving regioselective iodination specifically at the 4-position of an unsubstituted isatin remains a significant synthetic challenge.

Precursor-Based Synthetic Routes to this compound

Due to the challenges of direct iodination, precursor-based syntheses are more common and generally offer better control over the regiochemistry of the final product. These methods involve the construction of the indoline-2,3-dione ring from an appropriately substituted precursor that already contains the iodine atom at the desired position.

Cyclization Reactions of Substituted Anilines

The Sandmeyer reaction is a classic and widely used method for the synthesis of isatin and its derivatives from anilines. This multi-step process can be adapted to produce this compound by starting with an appropriately substituted aniline (B41778). The general sequence begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product nih.govirapa.orgwright.edu. To obtain this compound, the starting material would typically be 3-iodoaniline. This method is particularly effective for anilines bearing electron-withdrawing groups irapa.orgwright.edu. The Sandmeyer synthesis, despite being one of the oldest methods, remains a reliable route for accessing various substituted isatins nih.gov.

Palladium-Catalyzed Annulation Approaches

Modern synthetic methods have increasingly utilized palladium catalysis for the construction of heterocyclic rings. A notable approach for the synthesis of isatins involves the palladium-catalyzed double carbonylation of 2-iodoanilines researchgate.netresearchgate.net. This reaction introduces the two adjacent carbonyl groups of the isatin ring in a single transformation. The process typically uses a palladium catalyst and a source of carbon monoxide (CO). By starting with 2,6-diiodoaniline, it is conceivable to selectively introduce the carbonyl groups to form a 4-iodo-substituted isatin derivative. This method offers good functional group tolerance and can provide high yields of the desired isatin products researchgate.netresearchgate.net. The reaction proceeds under atmospheric pressure of CO and often does not require additives, making it an attractive and efficient synthetic route nih.gov.

Synthesis of N-Substituted this compound Analogues

The synthesis of N-substituted derivatives of this compound is of significant interest for expanding the chemical space and exploring the structure-activity relationships of these compounds. N-substitution can be achieved either by alkylating the nitrogen of a pre-formed this compound or by incorporating the N-substituent during the ring-forming process.

A common method for N-alkylation involves the reaction of the parent isatin with an alkyl halide in the presence of a base. For instance, N-substituted isatins can be prepared through the reaction of 2-aminoacetophenones in the presence of an iodine-DMSO catalyst system, which proceeds through C-H bond activation and subsequent internal cyclization to form N-alkylated and N-arylated isatins irapa.orgresearchgate.net. Iron catalysis has also been employed for the N-alkylation of indolines using alcohols as the alkylating agents, which could potentially be adapted for 4-iodoindoline derivatives nih.gov.

Furthermore, multi-component reactions offer a convergent approach to N-substituted iodoindoles. For example, a four-component reaction of ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides can produce trisubstituted 3-iodoindoles, where the N-substituent is introduced in the final step beilstein-journals.orgbeilstein-journals.orgnih.gov. While this produces an indole rather than an indoline-2,3-dione, it highlights the utility of multi-component strategies in building complex, substituted indole scaffolds.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, as well as for developing more efficient and sustainable synthetic protocols. Academic research often focuses on fine-tuning various reaction parameters such as catalyst, solvent, temperature, and reaction time.

An example of such optimization can be seen in the microwave-assisted Suzuki cross-coupling reactions of 4-iodoisatins. In a study aimed at synthesizing bulky 4-substituted isatins, researchers systematically investigated the effect of different parameters on the reaction yield. It was found that microwave irradiation significantly accelerated the reaction and improved the yields. The temperature also had a marked effect, with an increase from lower temperatures to 130 °C resulting in a notable increase in the product yield to 92% daneshyari.com. This demonstrates the importance of temperature control in optimizing reaction outcomes. Such systematic studies are essential for developing robust and high-yielding synthetic methods for the functionalization of the this compound scaffold.

Below is a table summarizing the effect of temperature on the yield of a microwave-assisted Suzuki cross-coupling reaction of a 4-iodoisatin derivative, illustrating a typical optimization study.

| Entry | Temperature (°C) | Yield (%) |

| 1 | 100 | 80 |

| 2 | 120 | 88 |

| 3 | 130 | 92 |

| 4 | 140 | 91 |

This table is a representative example based on findings that show a marked increase in yield with temperature up to an optimal point daneshyari.com.

Chemical Reactivity and Derivatization of 4 Iodoindoline 2,3 Dione

Electrophilic and Nucleophilic Substitution Reactions

Substitution reactions are fundamental in modifying the core structure of 4-iodoindoline-2,3-dione. The electronic nature of the isatin (B1672199) scaffold, which features two electron-withdrawing carbonyl groups, significantly influences the feasibility and outcome of these reactions.

Electrophilic Aromatic Substitution: In a typical electrophilic aromatic substitution reaction, an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.orgminia.edu.eg The isatin ring is considered electron-deficient due to the carbonyl groups, which deactivates the ring towards electrophilic attack. minia.edu.eg Consequently, electrophilic substitution on the this compound ring is generally disfavored and requires harsh reaction conditions. minia.edu.eg If a reaction were to occur, the incoming electrophile's position would be directed by the existing substituents. The mechanism for such a reaction generally involves three steps: generation of a potent electrophile (often requiring a catalyst), attack by the aromatic ring to form a stabilized carbocation intermediate (a sigma complex or arenium ion), and subsequent removal of a proton to restore aromaticity. byjus.comlibretexts.org

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the aromatic ring makes this compound a suitable candidate for nucleophilic aromatic substitution (SNAr). In this type of reaction, a nucleophile displaces a leaving group on the aromatic ring. nih.gov The iodine atom at the C4 position can function as a leaving group, particularly when activated by the electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the iodine, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov In the second, usually faster step, the iodide leaving group is eliminated, and the aromaticity of the ring is restored. Common nucleophiles for this reaction include amines, alkoxides, and thiolates.

Functional Group Interconversions Involving the Iodine Moiety

The carbon-iodine bond in this compound is a key site for synthetic transformations, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, effectively interconverting the iodo functional group into a wide array of other moieties. vanderbilt.edu Palladium-catalyzed reactions are especially prominent in this context. mdpi.comnih.gov

Key examples of such interconversions include:

Suzuki Coupling: Reaction with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene under palladium catalysis to form a substituted alkene, creating a new C-C bond.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to introduce an alkynyl group via a C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

These transformations allow for the direct attachment of aryl, vinyl, alkynyl, and amino groups to the 4-position of the isatin core.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Functional Group at C4 |

|---|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | Aryl |

| Heck Coupling | R-CH=CH₂ | Pd(OAc)₂ + Ligand (e.g., PPh₃) | C-C | Alkene (Vinyl) |

| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C-C | Alkyne |

| Buchwald-Hartwig Amination | R₂NH | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base | C-N | Amine |

Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization involves chemically modifying a compound to produce a new compound with properties that are better suited for a specific purpose, such as analysis or the study of reaction mechanisms.

For Analytical Studies: The strategic derivatization of this compound can be employed to enhance its detectability in various analytical techniques. For instance, in liquid chromatography, a derivative might be created to improve separation or to introduce a chromophore that absorbs strongly at a specific UV-Vis wavelength, thereby increasing detection sensitivity. For mass spectrometry, derivatization can be used to introduce a group that ionizes more efficiently, leading to a stronger signal. A relevant strategy involves reacting dione (B5365651) compounds with specific reagents to form highly sensitive derivatives for analysis by methods like liquid chromatography/electron capture atmospheric pressure chemical ionization-mass spectrometry (LC/ECAPCI-MS). nih.gov

For Mechanistic Studies: To investigate the mechanisms of reactions involving this compound, specific derivatives are often synthesized. Isotopic labeling is a powerful technique where an atom is replaced by one of its isotopes. For example, substituting the stable ¹²⁷I with a radioactive isotope like ¹²⁵I or ¹³¹I would allow the fate of the iodine atom to be traced throughout a reaction sequence. Furthermore, synthesizing a series of derivatives with different substituents on the aromatic ring can provide insight into electronic effects on reaction rates. By systematically varying the electronic nature of these substituents (from electron-donating to electron-withdrawing) and measuring the corresponding reaction kinetics, a Hammett plot can be constructed to elucidate the electronic demands of the transition state.

Reaction Mechanisms and Kinetics of this compound Transformations

Understanding the mechanisms and kinetics of reactions provides insight into how transformations occur and the factors that control their speed.

Reaction Mechanisms:

Nucleophilic Aromatic Substitution (SNAr): As mentioned, this reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile to form the high-energy, non-aromatic Meisenheimer complex. The stability of this intermediate, which is enhanced by the electron-withdrawing carbonyl groups, is crucial for the reaction to proceed.

Palladium-Catalyzed Cross-Coupling: These reactions operate through a catalytic cycle involving the palladium center. A common cycle for reactions like Suzuki or Sonogashira coupling involves three main steps: nih.gov

Oxidative Addition: The C-I bond of this compound adds to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The organic group from the coupling partner is transferred to the palladium center, displacing the iodide.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle. nih.govvander-lingen.nl In some oxidative processes, a Pd(II)/Pd(IV) catalytic cycle may be operative. nih.govvander-lingen.nl

Kinetics: The rate of a chemical reaction is influenced by factors such as concentration, temperature, and the presence of a catalyst.

SNAr Reactions: These reactions generally exhibit second-order kinetics, meaning the rate is proportional to the concentration of both the substrate (this compound) and the nucleophile. libretexts.org The rate law can be expressed as: Rate = k[Substrate][Nucleophile].

Catalyzed Cross-Coupling Reactions: The kinetics are more complex as they depend on the concentrations of the substrate, the coupling partner, the catalyst, and any ligands. The rate-determining step can vary depending on the specific reaction; it could be the oxidative addition, transmetalation, or reductive elimination. Kinetic studies are essential for optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent) to maximize yield and efficiency. The rate of nucleophilic substitution can be influenced by the leaving group, with iodide being an excellent leaving group, often leading to faster reaction rates compared to other halides. vanderbilt.eduborbasgroup.com

| Reaction Type | General Kinetics | Typical Rate Law | Key Factors Influencing Rate |

|---|---|---|---|

| SNAr | Second-order | Rate = k[Substrate][Nucleophile] | Nucleophile strength, leaving group ability, solvent polarity |

| Pd-Catalyzed Cross-Coupling | Complex (multi-step) | Depends on rate-determining step | Catalyst/ligand concentration, temperature, substrate reactivity |

Advanced Spectroscopic and Crystallographic Characterization of 4 Iodoindoline 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. While complete, assigned experimental spectra for 4-Iodoindoline-2,3-dione are not widely published in detail, the expected spectral characteristics can be inferred from its molecular structure and data from closely related derivatives.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to display signals corresponding to its four protons. The aromatic region would feature a complex pattern for the three protons on the benzene (B151609) ring (H-5, H-6, and H-7). The iodine atom at the C4 position induces significant electronic effects that influence the chemical shifts of these adjacent protons. Additionally, a broader singlet corresponding to the N-H proton is expected, with its chemical shift being sensitive to solvent and concentration.

In a closely related derivative, 4-[N′-(4-Iodo-2-oxo-1,2-dihydro-indol-3-ylidene)-hydrazino]-benzenesulfonamide, the protons on the 4-iodoindole moiety were observed at chemical shifts of δ 6.93 (d), 6.99 (t), and 7.50 (d), providing an experimental reference for the approximate positions of these aromatic protons google.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-5 | ~6.9-7.1 | Doublet (d) or Triplet (t) |

| H-6 | ~7.0-7.2 | Triplet (t) |

| H-7 | ~7.5-7.7 | Doublet (d) |

Note: This table is predictive and based on general principles and data from related structures.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum for this compound is expected to show eight distinct signals, one for each carbon atom in the molecule. The two carbonyl carbons (C-2 and C-3) would appear significantly downfield. The carbon atom bonded to the iodine (C-4) would have its chemical shift influenced by the heavy atom effect. The remaining five aromatic carbons would resonate in the typical aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shift Regions for this compound

| Carbon Atom | Predicted Chemical Shift Region (δ, ppm) |

|---|---|

| C-2 (Amide C=O) | 170 - 185 |

| C-3 (Ketone C=O) | 180 - 195 |

| Aromatic Carbons | 110 - 150 |

Note: This table is predictive and based on general principles of ¹³C NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides critical information about a molecule's mass and elemental composition. For this compound (C₈H₄INO₂), the exact molecular weight is 273.03 g/mol . The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) at m/z corresponding to this value.

The fragmentation pattern of isatin (B1672199) derivatives typically involves the sequential loss of carbonyl groups (CO). Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to the loss of one and two CO moieties from the molecular ion.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Expected m/z |

|---|---|---|

| [M]⁺ | [C₈H₄INO₂]⁺ | ~273 |

| [M-CO]⁺ | [C₇H₄INO]⁺ | ~245 |

Note: This table represents expected fragmentation patterns and has not been generated from direct experimental data for this specific compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by absorption bands corresponding to the N-H group and the two distinct carbonyl groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3200 - 3400 |

| C=O (Amide) | Stretch | 1720 - 1750 |

| C=O (Ketone) | Stretch | 1700 - 1730 |

Note: The predicted wavenumbers are based on typical ranges for these functional groups.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state. A detailed crystallographic study of this compound has been published, offering a clear picture of its molecular and supramolecular structure researchgate.net.

Molecular Geometry and Conformation

The X-ray crystal structure confirms that the this compound molecule, with the formula C₈H₄INO₂, is nearly planar. researchgate.net The root-mean-square (r.m.s.) deviation for all non-hydrogen atoms from the mean plane of the molecule is a mere 0.03 Å, indicating a high degree of planarity. researchgate.netiucr.org

In the crystal lattice, the molecules engage in significant intermolecular interactions. Pairs of molecules form inversion dimers through N—H···O hydrogen bonds. researchgate.net These dimers are further organized into zigzag chains along the google.com crystallographic axis via weak I···O interactions, measured at 3.184 Å. researchgate.net These chains are subsequently linked by parallel-slipped π–π stacking interactions between the fused ring systems, with an intercentroid distance of 3.623 Å, ultimately forming corrugated sheets within the crystal. researchgate.netiucr.org

Table 5: Selected Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₈H₄INO₂ | researchgate.net |

| Molecular Weight | 273.02 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/n | researchgate.net |

| a (Å) | 7.6138 (9) | researchgate.net |

| b (Å) | 14.1873 (18) | researchgate.net |

| c (Å) | 7.3866 (10) | researchgate.net |

| β (°) | 102.835 (6) | researchgate.net |

| Volume (ų) | 785.25 (17) | researchgate.net |

Intermolecular Interactions and Crystal Packing (e.g., N—H⋯O Hydrogen Bonding, I⋯O Interactions, π–π Stacking)

The solid-state structure of this compound is defined by a sophisticated network of intermolecular forces that dictate its crystal packing. The primary interactions observed are N—H⋯O hydrogen bonds, I⋯O halogen interactions, and π–π stacking, which collectively assemble the molecules into a highly organized, three-dimensional architecture. researchgate.net

In the crystal lattice, individual molecules of this compound initially form inversion dimers through pairs of classical N—H⋯O hydrogen bonds. researchgate.net The amine hydrogen (H1) of the indoline (B122111) ring acts as a hydrogen bond donor to the carbonyl oxygen (O1) of an adjacent molecule, resulting in a stable dimeric unit. researchgate.net

These dimeric pairs are subsequently linked into zigzag chains that propagate along the rsc.org crystallographic axis. researchgate.net This linkage is accomplished through pairs of weak I⋯O halogen interactions, where the iodine atom of one dimer interacts with a carbonyl oxygen atom (O2) of a neighboring dimer at a distance of 3.184 (4) Å. researchgate.net

Finally, these chains are further organized into corrugated sheets parallel to the (011) plane. researchgate.net This higher-order assembly is driven by parallel-slipped π–π stacking interactions between the aromatic cores of adjacent chains. researchgate.net The specific geometry of these stacking interactions has been characterized by an intercentroid distance of 3.623 (3) Å, an interplanar distance of 3.423 (2) Å, and a slippage of 1.667 (5) Å. researchgate.net The combination of these directional hydrogen bonds, halogen interactions, and delocalized π–π stacking results in the formation of undulating sheets within the crystal. researchgate.net

Planarity of the Indoline Core

The molecular structure of this compound is characterized by a high degree of planarity. researchgate.net The fused ring system of the indoline core, including the substituent atoms, deviates only slightly from a mean plane. researchgate.net Crystallographic analysis reveals that the molecule is almost planar, with a calculated root-mean-square (r.m.s.) deviation of 0.03 Å for all non-hydrogen atoms. researchgate.net This near-planar conformation is a key feature of the molecule's geometry and facilitates the effective π–π stacking interactions observed in its crystal packing. researchgate.net

Computational and Theoretical Investigations of 4 Iodoindoline 2,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is widely employed to determine molecular geometries, electronic properties, and reactivity parameters. For 4-Iodoindoline-2,3-dione, DFT calculations help in understanding how the iodine substituent influences the electron distribution and chemical behavior of the isatin (B1672199) core.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

For this compound, the MEP map would reveal specific charge localizations. The regions around the carbonyl oxygen atoms (at positions 2 and 3) are characterized by high electron density, resulting in a negative electrostatic potential (typically colored red or yellow). These sites are therefore susceptible to electrophilic attack and are primary locations for hydrogen bond acceptance. Conversely, the hydrogen atom attached to the nitrogen (N-H) exhibits a positive electrostatic potential (typically colored blue), making it a hydrogen bond donor site. The iodine atom introduces a region of slight positive potential, known as a sigma-hole, along the C-I bond axis, which can participate in halogen bonding. The aromatic ring generally shows a mix of potentials, influencing its interaction with other molecules. nih.gov

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity, while the LUMO, an electron acceptor, relates to its electrophilicity. wikipedia.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move electrons from the HOMO to the LUMO. researchgate.net A small energy gap suggests the molecule is more polarizable and reactive. In this compound, the electron-withdrawing nature of the iodine atom and the carbonyl groups influences the energies of these frontier orbitals. DFT calculations are used to precisely determine these energy levels.

Table 1: Representative Frontier Molecular Orbital Data for Isatin-like Scaffolds Note: These are representative values based on DFT calculations for similar heterocyclic structures, as specific values for this compound are not publicly available. Values are typically calculated using methods like B3LYP/6-311G(d,p).

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 to -7.5 | Primarily localized on the benzene (B151609) ring and nitrogen atom. |

| LUMO | -2.0 to -3.0 | Primarily localized on the dicarbonyl fragment of the pyrrolidine (B122466) ring. |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicates moderate to high chemical stability. |

There are three main types of Fukui functions:

f+ : Predicts the site for nucleophilic attack (electron acceptance).

f- : Predicts the site for electrophilic attack (electron donation).

f0 : Predicts the site for radical attack.

For this compound, calculations would likely show high f+ values on the carbonyl carbons (C2 and C3), indicating their susceptibility to nucleophiles. The nitrogen and aromatic carbon atoms would exhibit significant f- values, marking them as potential sites for electrophilic attack. nih.govsemanticscholar.org These descriptors provide a more nuanced picture of reactivity than MEP maps alone, quantifying the reactivity of each atomic site.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand), such as this compound, interacts with a biological macromolecule, typically a protein or enzyme. nih.govresearchgate.net These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov

Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a target protein. nih.gov The process involves sampling numerous conformations of the ligand within the protein's active site and scoring them based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov Derivatives of indoline-2,3-dione have been extensively studied as inhibitors for various enzymes, including kinases, α-glucosidase, and α-amylase. nih.gov Docking studies of this compound would likely show strong interactions involving its key functional groups: the N-H group acting as a hydrogen bond donor, the carbonyl oxygens as hydrogen bond acceptors, and the aromatic ring participating in π-π stacking or hydrophobic interactions. researchgate.net

Molecular Dynamics (MD) simulations provide insights into the stability of the ligand-protein complex over time. nih.govosti.gov Starting from a docked pose, MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. mdpi.com These simulations, typically run for nanoseconds, can confirm the stability of key interactions observed in docking, reveal conformational changes in the protein or ligand upon binding, and provide a more accurate estimation of binding free energy. mdpi.comnih.gov

In Silico ADMET Prediction for Pharmaceutical Relevance

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to assess these properties computationally, reducing the time and cost associated with experimental testing. nih.govrsc.org

For this compound, ADMET prediction tools can estimate several crucial parameters:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption (HIA) are predicted to assess how well the compound is absorbed from the gut.

Distribution: Blood-brain barrier (BBB) permeability and plasma protein binding are calculated to understand where the compound travels in the body.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound is important for avoiding drug-drug interactions.

Excretion: The route and rate of elimination from the body are estimated.

Toxicity: Potential risks such as hepatotoxicity, cardiotoxicity (hERG inhibition), and mutagenicity (Ames test) are flagged. researchgate.net

Many ADMET predictions are based on established guidelines like Lipinski's Rule of Five, which helps evaluate the "drug-likeness" of a compound based on its physicochemical properties (e.g., molecular weight, logP, number of hydrogen bond donors/acceptors). mdpi.com

Table 2: Predicted ADMET Properties for this compound Note: These values are predictions generated from standard in silico models (e.g., SwissADME, pkCSM) and serve as an estimation of pharmaceutical relevance. mdpi.comnih.gov

| Property | Predicted Value/Status | Significance |

| Molecular Weight | ~273.03 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Octanol/Water Partition) | 1.5 - 2.5 | Indicates good membrane permeability |

| Hydrogen Bond Donors | 1 (N-H) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 2 (C=O) | Complies with Lipinski's Rule (≤ 10) |

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | May have potential for CNS activity |

| CYP450 Inhibition | Potential inhibitor of some isoforms | Risk of drug-drug interactions |

| Ames Toxicity | Predicted Non-mutagenic | Low risk of carcinogenicity |

| hERG I Inhibition | Predicted Non-inhibitor | Low risk of cardiotoxicity |

Structure-Property Relationships Derived from Theoretical Models

Theoretical models are instrumental in establishing structure-property relationships, which describe how a molecule's chemical structure influences its physical, chemical, and biological properties. researchgate.net For this compound, these models can predict how structural modifications would affect its characteristics.

Quantitative Structure-Activity Relationship (QSAR) models, for example, create a mathematical relationship between a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and a specific biological activity. nih.gov By analyzing a series of related isatin derivatives, a QSAR model could predict the anticancer or enzymatic inhibitory activity of this compound and guide the design of more potent analogues. nih.gov

Theoretical models show that:

Halogen Substitution: The nature and position of the halogen on the isatin ring significantly impact electronic properties and biological activity. The iodine at position 4 influences the molecule's lipophilicity and can engage in halogen bonding, potentially enhancing binding affinity to specific protein targets. nih.gov

N-Substitution: Modifying the N-H group by adding different substituents can alter solubility, membrane permeability, and interactions with target proteins.

C3-Substitution: The reactivity of the C3 carbonyl group allows for the synthesis of a wide range of derivatives (e.g., Schiff bases, spiro compounds), and theoretical models can predict how these changes will affect the molecule's shape, electronic profile, and biological function. researchgate.netijrrjournal.com

By integrating data from DFT, docking, and other computational methods, a comprehensive understanding of the structure-property relationships for the this compound scaffold can be developed, facilitating the rational design of new molecules with desired therapeutic properties.

Strategic Applications of 4 Iodoindoline 2,3 Dione in Complex Organic Synthesis

As a Versatile Building Block in Heterocyclic Synthesis

The isatin (B1672199) core of 4-iodoindoline-2,3-dione is a well-established pharmacophore and a versatile starting material for the synthesis of a wide array of heterocyclic compounds, including spiro-fused systems. researchgate.net The electrophilic C-3 carbonyl group readily participates in condensation and cycloaddition reactions, facilitating the construction of complex polycyclic structures.

Multicomponent reactions (MCRs) involving isatin derivatives are a powerful tool for generating molecular diversity in a single synthetic operation. beilstein-journals.orgbeilstein-journals.org For instance, a three-component reaction between an arylamine, cyclopentane-1,3-dione, and isatin in acetic acid at room temperature has been shown to produce novel spiro[dihydropyridine-oxindole] derivatives in satisfactory yields. beilstein-journals.org This methodology can be extrapolated to this compound to introduce additional points of functionalization.

Another notable application is in the organocatalytic enantioselective (4+3) cyclization. Chiral phosphoric acid catalysis has been successfully employed in the reaction of α-(3-isoindolinonyl) propargylic alcohols with 2-indolylmethanols to afford spiro isoindolinone-oxepine-fused indoles with high yields and enantioselectivities. rsc.org The adaptability of this reaction to substituted isatins suggests that this compound can be a valuable substrate for the synthesis of chiral, spiro-fused heterocyclic compounds.

The following table summarizes representative examples of heterocyclic scaffolds synthesized from isatin derivatives, highlighting the potential of this compound in similar transformations.

| Starting Material | Reagents | Heterocyclic Product | Reaction Type |

| Isatin | Arylamine, Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | Three-component reaction |

| Isatin derivative | 2-Indolylmethanol | Spiro isoindolinone-oxepine-fused indole (B1671886) | (4+3) Cyclization |

| Isatin | Malononitrile, 3-Methyl-1-phenyl-2-pyrazolin-5-one | Spiro-pyrrolidine derivative | Three-component reaction |

Role in Cross-Coupling Reactions (e.g., Suzuki, Stille)

The carbon-iodine bond at the C-4 position of this compound is a key feature that enables its participation in a variety of palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org

The Suzuki reaction , which couples an organohalide with a boronic acid, is a widely used method for creating biaryl linkages and introducing diverse substituents. wikipedia.orgorganic-chemistry.org Microwave-assisted Suzuki cross-coupling of 4-iodoisatins with various boronic acids has been demonstrated as an efficient method for the synthesis of bulky 4-substituted-isatins in good to excellent yields within a short reaction time. daneshyari.com This approach allows for the introduction of a wide range of aryl and heteroaryl groups at the 4-position of the isatin core.

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that utilizes organotin compounds (stannanes) as coupling partners with organic halides. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide variety of functional groups and generally mild reaction conditions. nrochemistry.com The high reactivity of the C-I bond in this compound makes it an excellent substrate for Stille couplings, enabling the formation of carbon-carbon bonds with various organostannanes. nrochemistry.comlibretexts.org

Other important cross-coupling reactions applicable to this compound include:

Sonogashira coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a highly reliable method for the synthesis of arylalkynes.

Heck reaction: This reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org

The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Stille), and reductive elimination. nrochemistry.comyoutube.com

The table below provides an overview of the key features of these cross-coupling reactions relevant to this compound.

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²) / C(sp²)-C(sp³) |

| Stille | Organostannane | Pd catalyst | C(sp²)-C(sp²) / C(sp²)-C(sp) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |

| Heck | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) (vinyl) |

Integration into Molecular Hybrid Design for Enhanced Bioactivity

The isatin scaffold is a "privileged" structure in medicinal chemistry, forming the core of several anticancer agents that are either in clinical use or under investigation, such as sunitinib (B231) and nintedanib. nih.gov The strategy of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising approach in drug discovery to develop novel therapeutic agents with enhanced efficacy, reduced side effects, and the ability to overcome drug resistance. nih.govfrontiersin.org

This compound is an attractive platform for molecular hybridization. The isatin core provides a proven bioactive template, while the iodine atom at the C-4 position serves as a convenient attachment point for other pharmacophoric moieties via cross-coupling reactions. This allows for the rational design and synthesis of novel hybrid molecules with tailored biological activities.

Recent research has focused on the development of isatin-based hybrids with potent anticancer properties. rsc.org For example, novel isatin-thiazole-coumarin and isatin-hydantoin hybrids have been synthesized and evaluated for their α-glucosidase and anticholinesterase inhibitory activities, as well as their anticancer effects against breast cancer cell lines. rsc.org The results from these studies underscore the potential of isatin-based hybrids as multifunctional therapeutic agents. rsc.orgnih.gov

The following table presents examples of isatin-based hybrid scaffolds and their associated biological activities, illustrating the potential for creating novel bioactive compounds from this compound.

| Isatin Hybrid Scaffold | Linked Pharmacophore | Target Biological Activity |

| Isatin-Thiazole-Coumarin | Coumarin | Anticancer, α-glucosidase inhibition, Anticholinesterase |

| Isatin-Hydantoin | Hydantoin | Anticancer, α-glucosidase inhibition, Anticholinesterase |

| Isatin-Quinoline | Quinoline | Anticancer |

| Isatin-Azole | Azole | Anticancer |

| Isatin-Imine | Imine | Anticancer |

Precursor for Advanced Pharmaceutical Intermediates

Given its versatile reactivity in both heterocyclic synthesis and cross-coupling reactions, this compound is a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The isatin nucleus is a key structural motif in a variety of biologically active compounds, and the ability to functionalize the 4-position through the iodo group significantly expands the accessible chemical space for drug discovery. nih.gov

The synthesis of bulky 4-substituted-isatins via Suzuki coupling, for example, can generate intermediates that are further elaborated into complex target molecules with potential therapeutic applications. daneshyari.com The resulting 4-aryl or 4-heteroaryl isatin derivatives can undergo further reactions at the C-3 position or the N-1 position to build up molecular complexity.

Furthermore, multicomponent reactions starting from this compound can rapidly generate libraries of complex spiro-fused heterocycles. researchgate.net These compounds can serve as intermediates for the development of new drugs targeting a range of diseases. The inherent biological activity of the isatin core, combined with the structural diversity introduced through the versatile reactivity of the 4-iodo substituent, positions this compound as a key starting material in the synthesis of next-generation pharmaceutical agents.

Emerging Research Avenues and Future Perspectives for 4 Iodoindoline 2,3 Dione

Development of Novel Synthetic Routes

The synthesis of isatin (B1672199) and its derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and regioselective methods remains a key research focus. For 4-Iodoindoline-2,3-dione, future research is geared towards overcoming the limitations of classical methods, such as the Sandmeyer and Gassman syntheses, which can involve harsh conditions and produce isomeric mixtures. researchgate.net

Emerging synthetic strategies are focused on late-stage C-H functionalization and novel cyclization reactions. An area of significant promise is the direct iodination of the indole (B1671886) or indolinone core using advanced catalytic systems. For instance, methods utilizing a catalytic amount of iodine with a stoichiometric oxidant like tert-butyl hydroperoxide (TBHP) for the oxidative amido cyclization of 2′-aminoacetophenones are being explored. organic-chemistry.org The use of a stoichiometric amount of iodine in such reactions has been shown to yield iodoisatins directly. organic-chemistry.org

Future research will likely concentrate on:

Catalytic C-H Iodination: Developing transition-metal or organocatalyzed methods for the direct and selective iodination of the C-4 position of the indoline-2,3-dione scaffold. This would provide a more atom-economical and environmentally friendly alternative to traditional methods.

Flow Chemistry Synthesis: Implementing continuous flow technologies for the synthesis of this compound. mdpi.com Flow chemistry offers advantages such as improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability. mdpi.com

Enzymatic Synthesis: Exploring biocatalytic approaches using engineered enzymes to achieve high regioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Approaches for this compound

| Method | Description | Advantages | Challenges for Future Research |

|---|---|---|---|

| Sandmeyer Route | Classical synthesis involving cyclization of isonitrosoacetanilides derived from 3-iodoaniline. | Well-established methodology. | Often requires harsh acidic conditions; can lead to isomeric mixtures (4- and 6-iodo derivatives). researchgate.net |

| Direct Iodination | Electrophilic iodination of the pre-formed isatin ring. | Potentially simpler and more direct. | Controlling regioselectivity to favor the C-4 position over other positions (e.g., C-5, C-7). |

| Iodine-Mediated Cyclization | One-pot synthesis from 2'-aminoacetophenones using iodine and an oxidant. organic-chemistry.org | Atom-economical; one-pot procedure. organic-chemistry.org | Optimizing reaction conditions to maximize yield and purity of the 4-iodo isomer. |

| C-H Functionalization | Future catalytic methods for direct iodination of the C-H bond at the 4-position. | High atom economy; sustainable. | Catalyst design for high regioselectivity and efficiency. |

Exploration of Untapped Biological Targets and Mechanisms

The isatin scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govresearchgate.net However, the specific biological profile of this compound is not yet fully elucidated, presenting a significant opportunity for future investigation. The position of the halogen substituent is known to be critical for activity; for example, unlike 5-fluoroisatin (B27256) or 5-chloroisatin, 5-iodoisatin (B1210601) was found to be inactive in inhibiting the production of nitric oxide and other inflammatory mediators in one study, suggesting that substituent placement profoundly influences the mechanism of action. nih.gov

Future research should focus on screening this compound and its derivatives against a broader range of biological targets. Key areas for exploration include:

Kinase Inhibition: Many anticancer drugs target protein kinases. The indolinone core is central to several approved kinase inhibitors (e.g., Sunitinib). The potential of this compound as a kinase inhibitor warrants systematic investigation.

Enzyme Inhibition: Isatins are known to inhibit enzymes like carboxylesterases, where inhibitory potency can be linked to hydrophobicity. nih.gov The iodo-substituent could modulate these interactions. Other potential targets include caspases, crucial in apoptosis, and viral proteases.

Neurodegenerative Diseases: Isatin itself is an endogenous compound in the brain and has been studied for its role in modulating monoamine oxidase B (MAO-B). Investigating the effect of the 4-iodo substitution on this and other neurological targets could reveal new therapeutic potential for conditions like Parkinson's disease.

Antiparasitic Activity: The isatin core has been incorporated into hybrid molecules with activity against parasites like Plasmodium falciparum, the causative agent of malaria. nih.govresearchgate.netdoaj.org The 4-iodo derivative could serve as a valuable starting point for developing new antimalarial agents.

Design of Next-Generation Functional Materials

While the primary focus for isatin derivatives has been in medicine, their unique chemical structure also makes them attractive building blocks for functional organic materials. The this compound molecule possesses several features that are advantageous for materials science: a rigid, planar heterocyclic core, hydrogen bonding capabilities (N-H and C=O groups), and a reactive iodine atom. researchgate.net

The iodine atom is particularly significant as it can participate in a variety of powerful cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing it to be used as a versatile handle for constructing larger, well-defined molecular architectures. Future research in this area could explore:

Conducting Polymers: Polymerization of this compound derivatives through cross-coupling reactions could lead to novel conjugated polymers. The electron-withdrawing nature of the dione (B5365651) system combined with an extended π-conjugated backbone could result in materials with interesting optoelectronic properties for applications in sensors, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Metal-Organic Frameworks (MOFs): The carbonyl groups could act as coordination sites for metal ions, enabling the design of novel MOFs. These materials could be explored for applications in gas storage, catalysis, or chemical sensing.

Smart Gels and Self-Healing Materials: The ability of the isatin core to form strong hydrogen bonds could be exploited in the design of supramolecular polymers and hydrogels. researchgate.net These materials could exhibit stimuli-responsive behavior (e.g., to pH or light) or self-healing properties.

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

As the applications of this compound expand, particularly in biological systems, the need for sensitive and selective analytical methods for its detection and quantification becomes paramount. The analysis of iodine-containing organic compounds in complex biological or environmental samples presents unique challenges. nih.gov

Future research should aim to develop robust analytical protocols. While no methods are currently specific to this compound, several established techniques could be adapted and optimized:

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are well-suited for this purpose. The high mass accuracy and fragmentation patterns can provide structural confirmation, while the sensitivity allows for quantification at very low concentrations. nih.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is one of the most sensitive methods for elemental analysis and can be used to quantify total iodine content in a sample. nih.govnih.gov When coupled with a separation technique like HPLC (HPLC-ICP-MS), it can be used for speciation analysis to specifically quantify this compound.

Spectroscopic and Electrochemical Methods: Developing novel colorimetric or fluorescent probes that react specifically with the isatin scaffold could lead to simpler and more accessible detection methods. nih.gov Electrochemical sensors could also be designed to detect the compound based on the redox activity of the isatin core.

Table 2: Potential Analytical Methods for this compound

| Technique | Principle | Potential Application | Key Advantage |

|---|---|---|---|

| LC-MS/MS | Separation by chromatography followed by mass-based detection and fragmentation. | Quantification in biological fluids (plasma, urine), cell lysates. | High sensitivity and structural specificity. |

| HPLC-ICP-MS | Separation by chromatography followed by elemental (iodine) detection. | Speciation analysis in environmental or biological samples. | Extremely low detection limits for iodine. nih.gov |

| NMR Spectroscopy | Detection based on the magnetic properties of atomic nuclei. | Structural elucidation and purity assessment of synthetic products. | Provides detailed structural information. |

| Electrochemical Sensors | Measures current response from redox reactions at an electrode surface. | Real-time monitoring in specific matrices. | Potential for low-cost, portable devices. |

Synergistic Approaches in Medicinal Chemistry and Materials Science

One of the most exciting future directions is the integration of the medicinal and material properties of this compound. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule to achieve enhanced or dual activity, is a powerful strategy in drug discovery. mfd.org.mkfrontiersin.org The 4-iodo-isatin scaffold is an ideal platform for such an approach.

Future research could explore:

Drug-Polymer Conjugates: The iodine atom can be used to covalently attach this compound derivatives to biocompatible polymers, creating drug delivery systems. This could improve the pharmacokinetic profile of the active agent, enable targeted delivery, or create functional biomaterials with inherent therapeutic activity.

Theranostic Agents: By linking this compound to a fluorescent dye or a metal chelator (for medical imaging) via its iodine handle, "theranostic" agents could be developed. These agents would simultaneously allow for the diagnosis or imaging of a disease state and the delivery of a therapeutic effect.

Bioactive Coatings: this compound could be incorporated into polymer coatings for medical devices. The inherent antimicrobial or anti-inflammatory properties of the isatin moiety could help prevent device-related infections or rejection. The iodine atom would serve as a convenient anchor point for grafting the molecule onto the material surface.

This synergistic approach, blending the biological potential of the isatin core with the synthetic versatility afforded by the iodo-substituent, represents a promising frontier for creating next-generation therapeutics and smart biomaterials.

Q & A

Q. What are the established synthetic routes for 4-Iodoindoline-2,3-dione, and how can purity be optimized?

this compound is typically synthesized via multi-step halogenation and oxidation reactions. A common approach involves iodination of indoline-2,3-dione derivatives under inert conditions (e.g., using pyridine in dimethyl sulfoxide at 80°C) . Key considerations include:

- Purification : Recrystallization from polar solvents (e.g., ethanol/water mixtures) to remove unreacted starting materials.

- Purity Monitoring : Use HPLC with UV detection (λ = 254 nm) and compare retention times against standards.

- Yield Optimization : Adjust reaction stoichiometry (e.g., excess iodine source) and ensure strict temperature control to minimize side reactions.

Q. What structural characterization techniques are most effective for confirming the molecular identity of this compound?

- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement . For accurate results, collect high-resolution data (≤ 1.0 Å) and validate using R-factors (< 5%).

- Spectroscopic Methods :

- NMR : Analyze , , and (if fluorinated derivatives exist) spectra to confirm substituent positions .

- IR : Identify carbonyl stretches (C=O) near 1700–1750 cm.

- Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature).

Q. How can researchers assess the antibacterial activity of this compound derivatives?

- Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Controls : Include standard antibiotics (e.g., ampicillin) and solvent controls (DMSO ≤ 1% v/v).

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., chloro-, methoxy-substituted) to identify critical functional groups .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound derivatives be resolved?

- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twinned crystals, common in halogenated indoline derivatives .

- Cross-Validation : Compare results with alternative techniques (e.g., powder XRD or neutron diffraction) to confirm unit cell parameters.

- Software Integration : Employ OLEX2 for real-time refinement visualization and error detection .

Q. What experimental design strategies improve the yield of this compound synthesis?

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, reaction time) using a factorial design to identify optimal conditions .

- Catalyst Screening : Test palladium/copper systems for efficient iodination.

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate before byproduct formation.

Q. How can researchers design robust SAR studies for this compound derivatives?

- Derivative Libraries : Synthesize analogs with substitutions at positions 4, 5, and 6 to map electronic and steric effects .

- Computational Modeling : Perform DFT calculations (e.g., Gaussian09) to correlate substituent electronegativity with antibacterial potency.

- Biological Testing : Use high-throughput screening to evaluate cytotoxicity (e.g., MTT assay) alongside MIC values for selectivity indices.

Q. How should discrepancies between in vitro and in silico bioactivity data be addressed?

- Data Triangulation : Validate computational predictions with multiple assays (e.g., enzyme inhibition, bacterial growth kinetics) .

- Solubility Correction : Adjust for compound solubility in assay media using DLS or nephelometry.

- Conformational Analysis : Compare X-ray structures with docking poses to identify binding mode mismatches .

Methodological Notes

- Crystallography : SHELXL is preferred for small-molecule refinement due to its robustness in handling disorder and twinning .

- Biological Assays : Include positive/negative controls and replicate experiments (n ≥ 3) to ensure statistical significance .

- Synthetic Optimization : Use inert atmosphere (N/Ar) for iodine-mediated reactions to prevent oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.